molecular formula C8H10BrN3O B2970246 1-(3-Amino-4-bromophenyl)-3-methylurea CAS No. 1556188-40-9

1-(3-Amino-4-bromophenyl)-3-methylurea

Cat. No. B2970246
CAS RN: 1556188-40-9
M. Wt: 244.092
InChI Key: ATBQWEDUSFDNNT-UHFFFAOYSA-N
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Description

The compound “1-(3-Amino-4-bromophenyl)-3-methylurea” seems to be a derivative of “1-(3-Amino-4-bromophenyl)ethanone”, also known as "5-Acetyl-2-bromoaniline" . This compound is used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of “1-(3-Amino-4-bromophenyl)-3-methylurea” would likely be similar to that of “1-(3-Amino-4-bromophenyl)ethanone”, which has an empirical formula of C8H8BrNO .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-Amino-4-bromophenyl)-3-methylurea” are not available, similar compounds such as pinacol boronic esters have been used in anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Crystal Structure and Properties The study of the crystal structure of metobromuron, a phenylurea herbicide related to the compound , provides insights into its potential applications in material science and herbicide development. The dihedral angle between the urea group and the bromophenyl ring, alongside the formation of a two-dimensional network through hydrogen bonds and weak interactions, suggests its utility in designing compounds with specific physical properties and interactions (Kang et al., 2015).

Chemical Reactions and Synthesis Research on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea underlines the chemical versatility of bromophenyl compounds. These reactions, which include Eschenmoser coupling, ring transformation, or dimerization, showcase the potential of such compounds in synthetic organic chemistry, highlighting their role in generating diverse molecular structures with varied biological activities (Kammel et al., 2015).

Antimicrobial Applications Synthesis and antimicrobial activity studies of new aminobenzylated Mannich bases derived from 3-bromobenzaldehyde indicate the potential pharmaceutical applications of bromophenyl compounds. Their demonstrated antimicrobial activity suggests that similar structures, including 1-(3-Amino-4-bromophenyl)-3-methylurea, could be explored for developing new antimicrobial agents (Nimavat et al., 2004).

Environmental and Safety Studies Investigations into the reactions of phenylurea compounds with aqueous chlorine reveal important implications for environmental safety, particularly concerning herbicide transformation during drinking water disinfection. Such studies are crucial for assessing the environmental impact of phenylurea herbicides and related compounds, including their transformation products and potential toxicity (Chusaksri et al., 2012).

properties

IUPAC Name

1-(3-amino-4-bromophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQWEDUSFDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-bromophenyl)-3-methylurea

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